

Spectroscopic Profile of 4-Benzyloxyphenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxyphenyl isocyanate

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzyloxyphenyl isocyanate**, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Molecular Structure and Properties

- IUPAC Name: 1-(benzyloxy)-4-isocyanatobenzene
- Molecular Formula: $C_{14}H_{11}NO_2$
- Molecular Weight: 225.24 g/mol [\[1\]](#)
- CAS Number: 50528-73-9 [\[1\]](#)

Spectroscopic Data

While a complete, published dataset for **4-benzyloxyphenyl isocyanate** is not readily available in the searched literature, this guide compiles expected spectral features based on known data for related structures and general spectroscopic principles. This information serves as a predictive guide for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for **4-benzyloxyphenyl isocyanate** are detailed below.

Table 1: Predicted ^1H NMR Spectral Data for **4-Benzyloxyphenyl Isocyanate**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.50	Multiplet	5H	Phenyl-H (of benzyl group)
~ 7.00 - 7.10	Multiplet	4H	Phenyl-H (of phenoxy group)
~ 5.10	Singlet	2H	-O-CH ₂ -Ph

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Benzyloxyphenyl Isocyanate**

Chemical Shift (δ) (ppm)	Assignment
~ 155	C-O (phenoxy)
~ 136	Quaternary C (benzyl)
~ 129	C-NCO
~ 128.7	Phenyl-CH (benzyl)
~ 128.2	Phenyl-CH (benzyl)
~ 127.5	Phenyl-CH (benzyl)
~ 125	C=N=O
~ 122	Phenyl-CH (phenoxy)
~ 116	Phenyl-CH (phenoxy)
~ 70	-O-CH ₂ -Ph

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most prominent and characteristic absorption for an isocyanate is the strong, sharp band corresponding to the asymmetric stretching vibration of the $-N=C=O$ group.^{[2][3][4]}

Table 3: Predicted IR Absorption Data for **4-Benzyloxyphenyl Isocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2270	Strong, Sharp	-N=C=O Asymmetric Stretch
~ 3030	Medium	Aromatic C-H Stretch
~ 1600, 1500, 1450	Medium-Strong	Aromatic C=C Bending
~ 1240	Strong	Aryl-O-C Asymmetric Stretch
~ 1020	Medium	Aryl-O-C Symmetric Stretch
~ 700-750	Strong	C-H Bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For **4-benzyloxyphenyl isocyanate**, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for **4-Benzyloxyphenyl Isocyanate**

m/z	Predicted Fragment Ion
225	[M] ⁺ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, from benzyl group)
134	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
106	[M - C ₇ H ₇ - CO] ⁺ (Loss of benzyl and CO)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Weigh approximately 10-20 mg of **4-benzyloxyphenyl isocyanate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-10 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR:
 - Acquire a proton-decoupled spectrum.
 - A larger number of scans will be required compared to ¹H NMR.

- Typical spectral width: 0-200 ppm.
- Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:[10][11]

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of neat **4-benzyloxyphenyl isocyanate** directly onto the ATR crystal.
- Record the sample spectrum.
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry

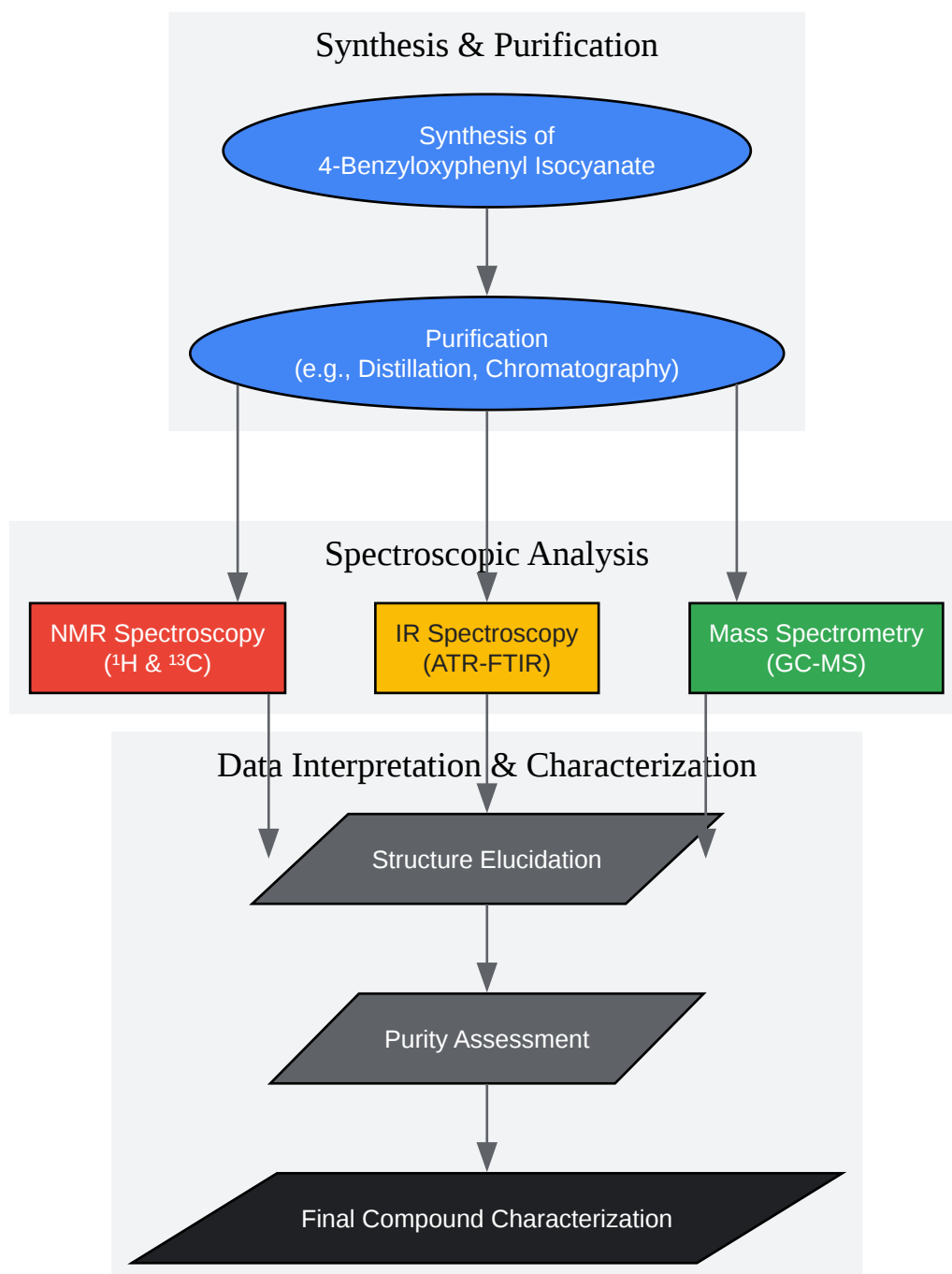
Gas Chromatography-Mass Spectrometry (GC-MS):[12][13]

- Sample Preparation: Prepare a dilute solution of **4-benzyloxyphenyl isocyanate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Split or splitless injection of 1 μ L of the sample solution.
 - Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping up to 250°C.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan a mass range of m/z 40-400.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-benzyloxyphenyl isocyanate**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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